![molecular formula C20H13Cl2NOS B3036968 2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 400087-90-3](/img/structure/B3036968.png)

2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole

Vue d'ensemble

Description

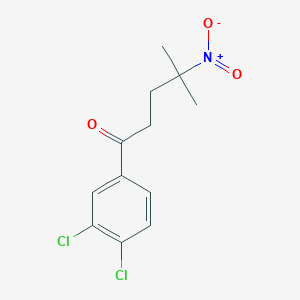

“2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is an organic molecule with the molecular formula C20H13Cl2NOS . It is also known as 4-(1,3-benzothiazol-2-yl)benzyl 3,5-dichlorophenyl ether .

Synthesis Analysis

The synthesis of benzothiazoles, which includes “2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, often involves a reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino(thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Molecular Structure Analysis

The molecular structure of “2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” consists of a benzothiazole ring attached to a phenyl ring through a methylene bridge. This phenyl ring is further attached to a 3,5-dichlorophenoxy group .Chemical Reactions Analysis

Benzothiazoles, including “2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole”, can undergo various chemical reactions. For instance, iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Applications De Recherche Scientifique

Antitumor Activity in Ovarian and Breast Cancer : A class of 2-(4-Aminophenyl)benzothiazoles, closely related to the queried compound, has shown potent inhibitory activity against human ovarian carcinoma cell lines in vitro and in vivo, as well as against breast cancer cell lines. These compounds exhibit GI50 values in the nanomolar range, indicating their high potency in inhibiting cancer cell growth (Bradshaw et al., 1998). Similarly, another study showed potent in vitro activity of 2-(4-aminophenyl)benzothiazoles against breast cancer cell lines, with effectiveness extending to ovarian, lung, and renal cell lines (Shi et al., 1996).

Selective Antitumor Profile and Unique Mechanism of Action : These compounds exhibit a selective antitumor profile, with a unique mechanism of action that is different from known clinically active chemotherapeutic agents. This includes specific activity against certain breast, ovarian, colon, and renal carcinoma cell lines (Chua et al., 1999). Additionally, 2-(4-Aminophenyl)benzothiazoles have shown to generate DNA adducts in sensitive tumor cells, further indicating their potential as effective antitumor agents (Leong et al., 2003).

Application in pH and Metal Cation Sensing : Beyond anticancer applications, benzothiazole derivatives have been used in designing fluorescent probes for sensing pH changes and metal cations. This application is attributed to the high acidity of the fluorophenol moiety in these compounds (Tanaka et al., 2001).

Synthesis and Characterization in Material Science : In the field of materials science, benzothiazole derivatives have been synthesized and characterized for their potential use in polymers. These compounds have shown enhanced solubility and thermal stability, making them suitable for advanced technological applications (Toiserkani et al., 2011).

Propriétés

IUPAC Name |

2-[4-[(3,5-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NOS/c21-15-9-16(22)11-17(10-15)24-12-13-5-7-14(8-6-13)20-23-18-3-1-2-4-19(18)25-20/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYZIXAVUYIVIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)COC4=CC(=CC(=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-chlorophenyl)-1-[(3,5-dimethylbenzyl)oxy]-1H-1,3-benzimidazole](/img/structure/B3036886.png)

![Diethyl 4-[4-(4-methoxyphenyl)piperazino]-2,6-pyridinedicarboxylate](/img/structure/B3036887.png)

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-piperidino-1-ethanone](/img/structure/B3036888.png)

![1-(4-Benzylpiperazino)-2-[2-(4-chlorophenyl)-2-adamantyl]-1-ethanone](/img/structure/B3036890.png)

![3-cyano-5-methyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B3036894.png)

![5-[(1,3-Dimethyl-2,4,6-trioxo-1,3-diazinan-5-yl)-(3-methoxy-2-prop-2-enoxyphenyl)methyl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3036897.png)

![Diethyl 2-(3,5-dimethylpyrazol-1-yl)-6-[(4-methylphenyl)methoxy]pyridine-3,5-dicarboxylate](/img/structure/B3036898.png)

![5-Chloro-2-{2-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-1,3-benzoxazole](/img/structure/B3036901.png)

![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-4-phenyl-1H-pyrazol-5-amine](/img/structure/B3036904.png)

![2-{2,4-dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino}-N,N-dimethylacetamide](/img/structure/B3036906.png)

![5-Benzylsulfanyl-1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]tetrazole](/img/structure/B3036907.png)